molecular formula C25H38Cl2N2O2 B2975942 1-[(adamantan-1-yl)methoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol hydrochloride CAS No. 1189855-37-5

1-[(adamantan-1-yl)methoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol hydrochloride

Cat. No.: B2975942
CAS No.: 1189855-37-5
M. Wt: 469.49
InChI Key: ZKTWKIVMMOPAKN-UHFFFAOYSA-N
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Description

1-[(adamantan-1-yl)methoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol hydrochloride is a complex organic compound that features a unique combination of adamantane, piperazine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(adamantan-1-yl)methoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol hydrochloride typically involves multiple steps. One common approach begins with the preparation of adamantanemethanol, which is then reacted with appropriate reagents to introduce the methoxy group. The piperazine derivative is synthesized separately and then coupled with the adamantane derivative under controlled conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(adamantan-1-yl)methoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized under specific conditions.

    Reduction: The piperazine ring can be reduced to form different derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can lead to the formation of adamantanone derivatives, while reduction of the piperazine ring can yield various substituted piperazines.

Scientific Research Applications

1-[(adamantan-1-yl)methoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various pharmacological properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(adamantan-1-yl)methoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, potentially affecting membrane fluidity and function. The piperazine ring can interact with various receptors in the central nervous system, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(adamantan-1-yl)methoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol
  • 1-[(adamantan-1-yl)methoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol acetate

Uniqueness

1-[(adamantan-1-yl)methoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantane moiety provides enhanced stability and lipophilicity, while the piperazine ring offers potential interactions with various biological targets .

Properties

IUPAC Name

1-(1-adamantylmethoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37ClN2O2.ClH/c1-18-2-3-22(26)11-24(18)28-6-4-27(5-7-28)15-23(29)16-30-17-25-12-19-8-20(13-25)10-21(9-19)14-25;/h2-3,11,19-21,23,29H,4-10,12-17H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTWKIVMMOPAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COCC34CC5CC(C3)CC(C5)C4)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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